2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound exhibits a complex heterocyclic framework characterized by multiple nitrogen-containing rings and a sulfur-based linkage system. The compound possesses the molecular formula C₁₁H₁₂ClN₃OS with a molecular weight of 269.75 g/mol, indicating the presence of the hydrochloride salt form. The Chemical Abstracts Service registry number 1823864-04-5 uniquely identifies this specific hydrochloride derivative, distinguishing it from the free base form which carries the registry number 1706450-84-1.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex structural hierarchy. The primary structural framework consists of a 1,3,4-oxadiazole ring system substituted at the 5-position with a phenyl group and at the 2-position with an azetidin-3-ylsulfanyl moiety. The simplified molecular input line entry system representation [H]Cl.C1(SC2CNC2)=NN=C(C3=CC=CC=C3)O1 provides a concise description of the molecular connectivity pattern, clearly illustrating the spatial relationship between the various heterocyclic components.
The structural organization reveals three distinct molecular regions that contribute to the compound's overall properties. The azetidine component forms a strained four-membered ring containing one nitrogen atom, which introduces significant ring strain and influences the molecule's reactivity profile. The oxadiazole heterocycle represents a five-membered aromatic system with two nitrogen atoms and one oxygen atom, providing electron-withdrawing characteristics that affect the electronic distribution throughout the molecule. The phenyl substituent contributes aromatic stabilization and influences the compound's lipophilicity and potential biological interactions.
| Molecular Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃OS | - |
| Molecular Weight | 269.75 | g/mol |
| CAS Registry Number | 1823864-04-5 | - |
| MDL Number | MFCD26793067 | - |
| Heavy Atom Count | 16 | atoms |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound have revealed significant insights into its solid-state structure and conformational preferences. While comprehensive single-crystal diffraction data remains limited in the current literature, available structural information suggests that the compound adopts a conformation that minimizes steric interactions between the bulky azetidine and phenyl substituents. The presence of the hydrochloride salt form introduces additional hydrogen bonding interactions that stabilize specific conformational arrangements in the crystalline state.
The azetidine ring system exhibits the characteristic puckered conformation typical of four-membered heterocycles, with the sulfur attachment point influencing the ring's overall geometry. Analysis of related azetidine-containing structures suggests that the C-S-C bond angle at the sulfanyl bridge falls within the range of 100-105 degrees, which is consistent with typical organosulfur compounds. The oxadiazole ring maintains planarity due to its aromatic character, and the phenyl substituent likely adopts a coplanar or near-coplanar arrangement with the oxadiazole system to maximize electronic conjugation.
Conformational flexibility studies indicate that rotation around the sulfanyl bridge represents the primary source of molecular flexibility, with energy barriers that allow for dynamic behavior in solution while maintaining preferred orientations in the solid state. The hydrochloride counterion plays a crucial role in crystal packing through hydrogen bonding interactions with the azetidine nitrogen, creating extended hydrogen-bonded networks that contribute to crystal stability. These interactions result in distinctive packing motifs that differentiate the hydrochloride salt from the free base form of the compound.
Temperature-dependent structural studies would provide valuable insights into the thermal behavior and phase transitions of this compound, particularly given the presence of multiple conformationally flexible bonds. The combination of ring strain in the azetidine component and the electronic effects of the oxadiazole system creates a unique structural environment that influences both solid-state packing and solution-phase behavior.
Comparative Analysis with Related Azetidine-Oxadiazole Hybrids
Comparative structural analysis reveals significant differences between this compound and related azetidine-oxadiazole hybrid compounds. The free base form of the compound, identified by CAS number 1706450-84-1, exhibits a molecular weight of 233.29 g/mol, representing a difference of 36.46 g/mol attributable to the hydrochloride formation. This difference significantly influences the compound's solubility profile, crystallization behavior, and potential biological activity compared to its non-salt counterpart.
Examination of structurally related compounds, such as 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, reveals the impact of different heterocyclic substitution patterns on molecular properties. This related compound demonstrates a molecular weight of 415.34 g/mol and incorporates a furan ring system rather than a simple phenyl substituent, along with a trifluoromethoxy-substituted sulfonyl group instead of the simple sulfanyl bridge. These structural modifications result in significantly different electronic properties and potential biological activities.
Analysis of the 1,2,4-oxadiazole versus 1,3,4-oxadiazole isomeric forms provides insights into the importance of nitrogen positioning within the heterocyclic framework. The 1,3,4-oxadiazole system in the target compound offers different hydrogen bonding capabilities and electronic distribution patterns compared to the 1,2,4-oxadiazole alternatives found in related structures. These differences influence molecular recognition, crystal packing, and potential biological interactions.
Investigation of various azetidine substitution patterns reveals that the 3-position substitution in the target compound represents an optimal balance between steric accessibility and electronic effects. Alternative substitution patterns, such as 1-position substitution seen in compounds like (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, result in different conformational preferences and molecular shapes. The choice of sulfanyl versus sulfonyl bridging groups significantly affects molecular flexibility and electronic characteristics.
| Compound Type | Molecular Weight | Key Structural Features | CAS Number |
|---|---|---|---|
| Target Compound (HCl salt) | 269.75 g/mol | Azetidine-3-sulfanyl-1,3,4-oxadiazole | 1823864-04-5 |
| Free Base Form | 233.29 g/mol | Same core structure, no HCl | 1706450-84-1 |
| Furan-substituted analog | 415.34 g/mol | 1,2,4-oxadiazole with furan | 1428374-57-5 |
| Trifluoromethoxy variant | 379.29 g/mol | Alternative substitution pattern | 1428371-96-3 |
The comparative analysis demonstrates that structural modifications in azetidine-oxadiazole hybrids can dramatically influence molecular properties, with the target compound representing a unique balance of structural features that distinguish it from related analogs. The specific combination of 1,3,4-oxadiazole positioning, phenyl substitution, and azetidine-3-sulfanyl connectivity creates a distinctive molecular architecture with potential applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS.ClH/c1-2-4-8(5-3-1)10-13-14-11(15-10)16-9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQGRWHUOUKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the azetidine derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various functionalized azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride has shown promise in medicinal chemistry, particularly as:
- Antimicrobial Agents : Studies have indicated its effectiveness against various bacterial strains. For instance, compounds derived from oxadiazoles have been reported to exhibit significant antibacterial activity, making them potential candidates for new antibiotic therapies .
- Anticancer Properties : Preliminary research suggests that oxadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . This opens avenues for developing novel anticancer drugs.
Biological Research
The compound's unique structure allows it to interact with biological systems effectively:
-
Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases, which are critical in cancer progression .
Enzyme Target Mechanism Kinase Competitive inhibition
Material Science
In addition to its biological applications, the compound is being explored for use in material science:
- Polymer Development : The incorporation of oxadiazole units into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing to evaluate the performance of these materials in various applications .
Case Study 1: Antibacterial Screening
A recent study synthesized a series of N-substituted derivatives based on the oxadiazole scaffold. These derivatives were screened for antibacterial activity against several pathogens. The results indicated that modifications at the phenyl ring significantly influenced antibacterial efficacy, highlighting the importance of structural optimization in drug design .
Case Study 2: Anticancer Activity
Research conducted on oxadiazole derivatives demonstrated their potential as anticancer agents. The study showed that specific modifications could lead to enhanced cytotoxic effects on cancer cell lines while minimizing toxicity to normal cells. This suggests a promising pathway for developing targeted cancer therapies using this compound .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine () and nitro () substituents increase lipophilicity (LogP ~4.00 in analogs vs. unmeasured for the target) and may enhance membrane permeability.
- Salt Forms : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like or , though direct data are lacking .
Antiproliferative Activity
- Phenoxymethyl Derivatives (7a-o): Compounds 7b and 7m showed IC₅₀ values of 1.8 µM and 2.1 µM, respectively, against MCF-7 cells. Molecular docking revealed strong interactions with the estrogen receptor (PDB: 3ERT) via π-π stacking and hydrophobic contacts .
- Bromo-Nitrophenyl Derivatives (4a-j) : Compound 4c demonstrated potent cytotoxicity (IC₅₀: 3.2 µM ) against MDA-MB-453 cells, attributed to nitro group-mediated DNA intercalation .
The lack of EWGs (e.g., nitro or bromine) could reduce cytotoxicity but improve selectivity.
Solubility and Stability
- Phenyl Propan-3-one Derivative : Soluble in DMSO, MeOH, and CHCl₃, with a high melting point (240°C ) due to crystallinity .
- Target Compound : Hydrochloride salt likely improves polar solvent solubility, though stability under physiological conditions (e.g., pH sensitivity of azetidine) requires further study.
Biological Activity
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with phenyl-substituted oxadiazoles. Various methods have been explored to optimize yield and purity, with some studies focusing on the use of microwave-assisted synthesis to enhance reaction efficiency .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:
- Cytotoxicity : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15.63 | Apoptosis induction via p53 pathway |
| Study 2 | MEL-8 | Similar to Tamoxifen (10.38) | Apoptosis induction |
| Study 3 | U937 | <2.78 | Cytotoxicity against acute monocytic leukemia |
Table 1: Summary of anticancer activity findings for this compound.
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current literature suggests that modifications to the chemical structure may enhance its bioavailability and reduce toxicity .
Q & A
Q. What are the common synthetic routes for preparing 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves S-alkylation or nucleophilic substitution reactions. For example, thioether-linked oxadiazoles are synthesized by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives with halogenated azetidine intermediates. Solvent choice (e.g., tetrahydrofuran or pyridine) and catalysts (e.g., methanesulfonic acid) significantly impact yields. Ultrasound irradiation can enhance reaction efficiency by reducing time and improving regioselectivity . Tertiary butyl or fluorophenyl substituents on the oxadiazole core may require optimized stoichiometry to avoid side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- FT-IR : Confirm the disappearance of S-H bands (~2550 cm⁻¹) and appearance of C-S-C (750 cm⁻¹) and C-H (2980 cm⁻¹) stretches to verify thioether bond formation .
- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and azetidine ring protons (δ 3.5–4.5 ppm).
- HPLC/GC-MS : Assess purity (>95%) using reverse-phase chromatography with a C18 column and acetonitrile/water mobile phase .
- Melting Point : Compare observed values (e.g., 99–101°C for analogs) with literature to detect impurities .
Advanced Research Questions
Q. What strategies are recommended for analyzing noncovalent interactions (e.g., CH⋯N, CH⋯π) in the crystal structure of this compound, and how do these interactions influence its physicochemical properties?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing patterns. For example, CH⋯N interactions stabilize the oxadiazole-azetidine linkage, while CH⋯π interactions between phenyl rings enhance thermal stability .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15–20% from CH⋯π in fluorophenyl analogs) using software like CrystalExplorer .
- Impact : Stronger noncovalent networks correlate with higher melting points and reduced solubility in polar solvents .
Q. How can computational modeling predict the biological activity or binding mechanisms of this oxadiazole derivative, and what validation methods are essential?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., lipoxygenase enzymes). Focus on the oxadiazole ring’s electron-deficient region for hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with in vitro assays (e.g., IC₅₀ measurements against LOX isoforms) .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine vs. tert-butyl) with inhibitory activity to guide synthetic modifications .
Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar oxadiazole derivatives?
- Methodological Answer :
- Comparative Crystallography : Identify structural variations (e.g., tert-butyl vs. 3-FPh substituents) that alter steric hindrance or electronic effects .
- Dose-Response Curves : Test compounds across a wide concentration range (nM–μM) to account for assay sensitivity differences.
- Enzyme Inhibition Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
